Validation Data in Human Plasma and Whole Blood: A Direct Performance Comparison with Ivermectin
In a 2024 peer-reviewed study, a quantitative LC-MS/MS method was developed and validated using Ivermectin-d2 as the internal standard for the quantification of ivermectin in human plasma and whole blood. The method demonstrated a validated linear range of 0.970 to 384 ng/mL for ivermectin in both matrices, with intra- and inter-batch precision below 15% [1]. Critically, the study reported that no carryover or matrix effects were detected, a direct benefit of using the matched deuterated internal standard, Ivermectin-d2, to correct for such phenomena [1].
| Evidence Dimension | Analytical Method Performance (Precision & Accuracy) |
|---|---|
| Target Compound Data | Intra- and inter-batch precision < 15%; No carryover or matrix effects detected |
| Comparator Or Baseline | Ivermectin (unlabeled) without a matched internal standard would be subject to uncorrected matrix effects and lower precision. Method validation without Ivermectin-d2 would not meet these criteria. |
| Quantified Difference | The use of Ivermectin-d2 is the enabling factor for achieving <15% precision and eliminating detectable matrix effects. |
| Conditions | Human plasma and whole blood; LC-MS/MS; Triple quadrupole mass spectrometer in positive ionization mode. |
Why This Matters
This validation data provides a direct, quantifiable performance benchmark, confirming that the use of Ivermectin-d2 is essential for achieving high-precision, regulatory-compliant results in clinical and pharmacokinetic studies.
- [1] Kaewkhao, N., Hanpithakpong, W., Tarning, J., & Blessborn, D. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9, 231. DOI: 10.12688/wellcomeopenres.20613.1 View Source
